molecular formula C17H16F3N5O2S B2859521 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 895006-18-5

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2859521
CAS RN: 895006-18-5
M. Wt: 411.4
InChI Key: RNWGQLNSYBCRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have investigated triazolopyrimidines and related heterocycles for their potential in medicinal chemistry, especially as antiasthma agents, antimicrobial, and anticancer compounds:

  • Triazolopyrimidines have been studied for their activity as mediator release inhibitors, potentially useful in treating asthma (Medwid et al., 1990).
  • Compounds with a triazolopyrimidine scaffold have been synthesized and assessed for their insecticidal properties against the cotton leafworm, showing potential applications in pest management (Fadda et al., 2017).
  • Pyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), indicating their potential in imaging and diagnostic applications (Dollé et al., 2008).

Antimicrobial and Anticancer Activity

  • Novel [1,2,4]Triazolo[4,3-a]pyrimidines and related compounds have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited mild activities, suggesting their potential as antimicrobial agents (Gomha et al., 2018).
  • New heterocycles incorporating a thiadiazole moiety have been explored for their use against various pathogens and in cancer treatment, demonstrating the broad applicability of these compounds in developing new therapeutics (Said et al., 2004).

properties

IUPAC Name

2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-2-3-12-8-13(26)22-15-23-24-16(25(12)15)28-9-14(27)21-11-6-4-10(5-7-11)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGQLNSYBCRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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